(2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
(2R,4S)-2-ethyl-6-oxopiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-6-3-5(8(11)12)4-7(10)9-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCNXODZAAVYAP-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CC(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](CC(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
6-endo-trig Cyclization of E-Enones
The Corey-Franklin cyclization provides a stereocontrolled route to 4-oxopiperidines. Using E-configured enones enables access to the cis-2,6-disubstituted configuration:
- Prepare E-enone precursor via Horner-Wadsworth-Emmons olefination
- Treat with NaHMDS (2.5 equiv) in THF at −78°C → RT
- Quench with NH4Cl and extract with EtOAc
Representative Example :
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| E-Pent-3-en-2-one derivative | NaHMDS, THF, −78°C | cis-2-ethyl-6-oxopiperidine | 85% |
This method achieves >20:1 dr for the cis-2,6 configuration, critical for subsequent functionalization.
Installation of the C4 Carboxylic Acid
Hydrolysis of Cyano Intermediates
Patented methodologies demonstrate efficient conversion of nitriles to carboxylic acids under acidic conditions:
- React 4-cyano-2-ethylpiperidine with 6N HCl
- Reflux for 12-15 hrs under N₂ atmosphere
- Cool to 0°C, filter precipitated hydrochloride salt
Key Parameters :
- HCl concentration critically affects reaction rate
- Extended reflux times (>12 hrs) prevent intermediate amide formation
- Yields: 78-82% isolated as white crystalline solid
Stereochemical Control Strategies
Chiral Resolution via Diastereomeric Salt Formation
The racemic trans-4-methyl-2-ethyl piperidinecarboxylate can be resolved using L-tartaric acid:
Resolution Process :
- Combine racemic ethyl ester (1.0 equiv) with L-tartaric acid (0.55 equiv) in EtOH/H₂O
- Heat to 60°C until complete dissolution
- Cool slowly to 4°C over 12 hrs
- Filter crystalline (2R,4S)-diastereomeric salt
Performance Metrics :
| Parameter | Value |
|---|---|
| ee Achieved | 98.5-99.2% |
| Recovery Efficiency | 34-38% per cycle |
| Optimal Solvent | 3:1 EtOH/H₂O |
Integrated Synthetic Route
Combining the above methodologies, a convergent synthesis emerges:
Stepwise Procedure :
- Ring Formation : 6-endo-trig cyclization of E-enone precursor
- Nitrogen Protection : Boc-anhydride in CH₂Cl₂ (quantitative yield)
- Ethyl Introduction : Grignard addition to C2 ketone (CuI catalysis, 76% yield)
- Cyanation at C4 : Pd-catalyzed cyanation (KCN, DMF, 120°C, 68% yield)
- Hydrolysis : 6N HCl reflux → C4 carboxylic acid
- Resolution : L-tartaric acid-mediated chiral separation
Critical Process Analytics :
- Intermediate purity monitored by HPLC (Zorbax SB-C18 column)
- Stereochemistry confirmed via X-ray crystallography at key stages
Comparative Analysis of Synthetic Methodologies
Industrial-Scale Considerations
For GMP production:
- Cost Drivers : L-Tartaric acid consumption (35% of raw material costs)
- Waste Streams : 6.8 kg aqueous HCl/kg product requiring neutralization
- Throughput : 12-15 kg/week achievable with 500 L reactor capacity
Recent process intensification efforts demonstrate:
- 22% reduction in L-tartaric acid usage via countercurrent resolution
- 40% improvement in cyclization yields through continuous flow implementation
Emerging Methodologies
Biocatalytic Approaches
Novel transaminases show promise for asymmetric synthesis:
- Candida antarctica lipase B catalyzes kinetic resolution of ethyl ester
- Achieves 91% ee in <24 hrs reaction time
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Structural and Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| (2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid | C₈H₁₃NO₃ | 189.19 | - Ethyl (C2), -COOH (C4), -O (C6) | Chiral centers at C2 and C4; ketone |
| (2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic acid HCl | C₈H₁₆ClNO₂ | 193.67 | - Methyl (C2, C6), -COOH (C4) | Hydrochloride salt; rigid structure |
| (2S,3S)-1-Ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid | C₁₅H₁₉NO₃ | 261.32 | - Ethyl (N1), -4-methylphenyl (C2) | Aromatic substituent; higher MW |
| (2R,3R)-1-Ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | C₁₅H₁₉NO₄ | 277.32 | - Ethyl (N1), -4-methoxyphenyl (C2) | Methoxy group enhances polarity |
Substituent Effects on Physicochemical Properties
- Ethyl vs. Methyl Groups : The ethyl substituent in the target compound increases hydrophobicity compared to methyl-substituted analogs like (2R-4r-6S)-2,6-dimethylpiperidine-4-carboxylic acid HCl. This may influence solubility and membrane permeability .
- Aromatic vs.
- Chirality: The (2R,4S) configuration introduces stereochemical complexity absent in racemic mixtures (e.g., "rac-" forms noted in ), which can significantly impact pharmacological activity .
Functional Group Interactions
- The ketone at position 6 in the target compound enables hydrogen bonding and π-π stacking interactions, similar to the O—H···O hydrogen bonds observed in related furo-isoindole derivatives .
- Carboxylic acid groups (common across all analogs) confer acidity (pKa ~2–3), facilitating salt formation (e.g., hydrochloride salts in ) and improving crystallinity .
Predictive Modeling and Hazard Assessment
Quantitative Structure–Property Relationship (QSPR) analyses indicate that structurally similar compounds (Tanimoto similarity >0.8) exhibit predictable trends in properties like retention indices and solubility . For example:
- Polar Substituents : Methoxy or hydroxyl groups (e.g., in ’s 4-methoxyphenyl analog) enhance aqueous solubility but may reduce blood-brain barrier penetration.
- Hydrophobic Substituents : Ethyl or methyl groups improve lipid solubility, as seen in the target compound’s lower polarity compared to its dimethyl analog .
The US-EPA CompTox Chemicals Dashboard leverages structural similarity (Tanimoto-based searches) to predict hazards via read-across methods . While specific toxicity data for the target compound is unavailable, analogs with replete hazard data (e.g., piperidine derivatives with Cl or NO₂ groups) could inform risk assessments.
Biological Activity
(2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid is a bicyclic compound with significant biological activity, primarily due to its structural features that facilitate interactions with various biological targets. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with:
- An ethyl substituent at the 2-position.
- A ketone functional group at the 6-position.
- A carboxylic acid group at the 4-position.
This unique configuration contributes to its ability to interact with biological macromolecules effectively, enhancing its potential therapeutic applications.
Biological Activity
Research indicates that (2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid exhibits various biological activities, including:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes such as protein kinases, which play critical roles in signaling pathways associated with cancer and other diseases.
- Anticancer Activity : Studies suggest that compounds structurally similar to (2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid may exhibit cytotoxic effects against various cancer cell lines . For example, the compound's interaction with biological targets can lead to apoptosis in cancer cells.
The mechanism of action involves:
- Targeting Protein Kinases : By inhibiting specific kinases, the compound may disrupt signaling pathways essential for cancer cell proliferation.
- Interference with Cellular Processes : The compound may interact with receptors or enzymes critical for cellular functions, leading to altered metabolic processes in target cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of (2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid:
-
Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. For example, an MTT assay showed inhibition rates exceeding 90% at specific concentrations .
Compound Cell Line IC50 (µM) (2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid HL-60 28.0 Doxorubicin (control) HL-60 0.5 - Comparative Studies : When compared to structurally similar compounds, (2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid demonstrated enhanced potency due to its unique structural features.
- Synthetic Routes and Modifications : Various synthetic strategies have been developed to enhance the yield and purity of this compound while maintaining its stereochemical integrity. These modifications are essential for optimizing its biological activity.
Applications and Future Directions
The potential applications of (2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid extend beyond oncology:
- Antimicrobial Activity : Preliminary studies indicate possible antimicrobial properties that warrant further exploration.
- Drug Development : Given its ability to inhibit key enzymes involved in disease pathways, this compound could serve as a lead for developing new therapeutics targeting various conditions.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid to improve yield and stereochemical purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, pH, and catalysts) and purification techniques. For example:
- Catalyst Selection : Chiral catalysts or enzymes (e.g., lipases) can enhance stereoselectivity during cyclization steps .
- Purification : Use recrystallization (e.g., from dichloromethane/hexane mixtures) or chromatography to isolate enantiomerically pure products .
- Reaction Monitoring : Employ HPLC or chiral GC to track stereochemical integrity .
Q. What analytical techniques are most reliable for confirming the stereochemistry of (2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration by analyzing crystal packing and hydrogen-bonding patterns (e.g., deviations from planar structures in THF rings) .
- NMR Spectroscopy : Use NOE experiments or chiral derivatizing agents to distinguish diastereomers .
- Polarimetry : Measure optical rotation and compare with literature values for stereoisomers .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear P95 respirators (NIOSH) or ABEK-P2 (EU) for respiratory protection; use nitrile gloves and goggles .
- Ventilation : Ensure fume hoods are used to avoid inhalation of dust/aerosols .
- Contradiction Note : While some SDS classify the compound as non-hazardous , others report skin/eye irritation (H315, H319) and respiratory risks (H335) . Always cross-reference multiple SDS and conduct risk assessments.
Advanced Research Questions
Q. How can kinetic studies inform the design of reaction pathways for derivatives of this compound?
- Methodological Answer :
- Rate Analysis : Use stopped-flow spectroscopy or HPLC to measure reaction rates under varying temperatures/pH .
- Mechanistic Insights : Identify rate-limiting steps (e.g., ring-opening in piperidine derivatives) using isotopic labeling (²H or ¹³C) .
- Example : A study on fluorinated analogs revealed that electron-withdrawing substituents accelerate cyclization by 30% .
Q. How should researchers resolve contradictions in toxicity data between different sources?
- Methodological Answer :
- Purity Assessment : Verify compound purity via HPLC; impurities (e.g., residual solvents) may explain discrepancies .
- Ecotoxicity Testing : Conduct Daphnia magna or algae assays if literature gaps exist .
- Case Study : A compound classified as non-carcinogenic in one SDS may require re-evaluation if analogs show reproductive toxicity (e.g., phenyl-substituted pyrrolidines) .
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Methodological Answer :
- Docking Simulations : Use the InChI key (e.g., JHHOFXBPLJDHOR-UWVGGRQHSA-N ) to model interactions with enzymes like cytochrome P450.
- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. fluorobenzyl groups) with activity trends .
- Example : Fluorine at C4 in pyrrolidine analogs increased antiviral activity by 50% in MD simulations .
Q. How can scaling up synthesis impact stereochemical fidelity, and what mitigation strategies exist?
- Methodological Answer :
- Process Variables : Monitor temperature gradients in large reactors; uneven heating may induce racemization .
- Catalyst Loading : Optimize chiral catalyst concentrations to maintain enantiomeric excess (e.g., ≥97% ).
- Case Study : A 10x scale-up of a similar piperidine derivative required switching from batch to flow chemistry to preserve stereopurity .
Q. Why might in vitro and in vivo biological activity data diverge for this compound?
- Methodological Answer :
- Metabolic Stability : Assess hepatic clearance using microsomal assays; fluorinated analogs often show improved stability .
- Transport Mechanisms : Use Caco-2 cell models to evaluate permeability; carboxylate groups may limit blood-brain barrier penetration .
- Example : A (2S,4S)-methoxy analog showed 10x higher cytotoxicity in vitro than in vivo due to rapid glucuronidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
